molecular formula C19H20N4O4 B10987348 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10987348
M. Wt: 368.4 g/mol
InChI Key: VMUKEJNYHDRUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced amide or pyridinyl groups.

    Substitution: Substituted derivatives at the methoxy or pyridinyl positions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the pyridinylcarbonyl group, which may affect its biological activity.

    N-{2-[(Pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.

Uniqueness

4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the pyridinylcarbonyl moiety. This combination of functional groups can enhance its biological activity and chemical versatility, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-(pyridine-4-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-26-15-3-4-16(27-2)17-13(15)11-14(23-17)19(25)22-10-9-21-18(24)12-5-7-20-8-6-12/h3-8,11,23H,9-10H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

VMUKEJNYHDRUKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.